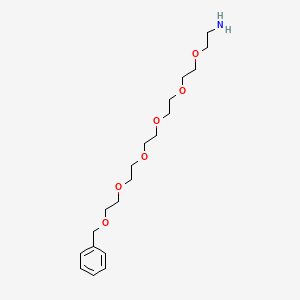Benzyl-PEG6-amine
CAS No.: 86770-78-7
Cat. No.: VC8144241
Molecular Formula: C19H33NO6
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 86770-78-7 |
|---|---|
| Molecular Formula | C19H33NO6 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
| Standard InChI | InChI=1S/C19H33NO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18,20H2 |
| Standard InChI Key | MKMNQQTUZLGTRU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN |
| Canonical SMILES | C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCN |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
Benzyl-PEG6-amine consists of a benzyl group () attached to a hexaethylene glycol (PEG6) chain, terminating in a primary amine (). The PEG spacer comprises six repeating ethylene oxide units (), conferring hydrophilicity and conformational flexibility. The benzyl group enhances stability during synthetic processes and can participate in π-π interactions in supramolecular assemblies .
Table 1: Molecular Data for Benzyl-PEG6-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 86770-78-7 | |
| Molecular Formula | ||
| Molecular Weight | 397.47 g/mol | |
| Density | ~1.1 g/cm³ (estimated) | |
| Boiling Point | ~388°C (estimated) |
The amine terminus enables covalent bonding with electrophilic groups such as carboxyls, carbonyls, and sulfhydryls, making it invaluable for bioconjugation .
Synthesis and Purification Methods
Synthetic Pathways
The synthesis of Benzyl-PEG6-amine typically follows a two-step process derived from PEG amination methodologies :
-
Activation of PEG Hydroxyl Groups:
The terminal hydroxyl groups of PEG6 are converted to a leaving group (e.g., tosylate or bromide) via reaction with agents like p-toluenesulfonyl chloride or thionyl bromide. For example, PEG6 is dissolved in toluene with triethylamine (TEA), followed by the addition of p-toluenesulfonyl chloride to form PEG6-tosylate . -
Amination via Nucleophilic Displacement:
The activated PEG6 intermediate undergoes displacement with ammonia or azide. In the case of Benzyl-PEG6-amine, benzyl-protected PEG6-tosylate reacts with sodium azide to form PEG6-azide, which is subsequently reduced to the amine using catalytic hydrogenation .
Purification Techniques
Post-synthesis purification involves solvent extraction and precipitation:
-
Extraction: Chloroform or methylene chloride is used to isolate the amine from aqueous phases, leveraging its preferential solubility in organic solvents .
-
Precipitation: Ethyl ether is added to the organic phase to precipitate Benzyl-PEG6-amine, followed by filtration and drying under vacuum .
-
Characterization: Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of impurities such as unreacted tosyl chloride or solvents .
Applications in Biotechnology and Medicine
Antibody-Drug Conjugates (ADCs)
Benzyl-PEG6-amine is a non-cleavable linker in ADCs, connecting monoclonal antibodies to cytotoxic agents. The PEG spacer prolongs circulation time and reduces immunogenicity, while the benzyl group stabilizes the linkage under physiological conditions . For instance, ADCs synthesized using this linker demonstrate enhanced tumor targeting and reduced off-site toxicity in preclinical models .
Drug Delivery Systems
The compound’s amphiphilic nature facilitates the formation of micelles and nanoparticles for encapsulating hydrophobic drugs. In one application, Benzyl-PEG6-amine was conjugated to doxorubicin, improving solubility and bioavailability compared to the free drug .
Surface Functionalization
Benzyl-PEG6-amine is grafted onto biomedical devices (e.g., stents, implants) to prevent protein fouling. The amine terminus allows covalent attachment to carboxylated surfaces, creating a biocompatible PEG layer .
Physicochemical Properties and Stability
Solubility and Reactivity
-
Solubility: Miscible in water, chloroform, and dimethyl sulfoxide (DMSO) .
-
Reactivity: The primary amine reacts with NHS esters, isocyanates, and epoxides at pH 7–9 .
Thermal and Oxidative Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume